molecular formula C12H18N2O4S B14613951 2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl methylsulfamate CAS No. 60043-31-4

2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl methylsulfamate

Cat. No.: B14613951
CAS No.: 60043-31-4
M. Wt: 286.35 g/mol
InChI Key: RJZRKVKBOWSKKN-UHFFFAOYSA-N
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Description

2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl methylsulfamate is a chemical compound with a complex structure that includes a phenyl group, an isopropyl group, and a methylsulfamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl methylsulfamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of phenylisopropylamine with ethyl chloroformate to form an intermediate, which is then reacted with methylsulfamic acid under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl methylsulfamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methylsulfamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl methylsulfamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl methylsulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl ethylsulfamate
  • 2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl propylsulfamate
  • 2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl butylsulfamate

Uniqueness

2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl methylsulfamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

60043-31-4

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

[2-oxo-2-(N-propan-2-ylanilino)ethyl] N-methylsulfamate

InChI

InChI=1S/C12H18N2O4S/c1-10(2)14(11-7-5-4-6-8-11)12(15)9-18-19(16,17)13-3/h4-8,10,13H,9H2,1-3H3

InChI Key

RJZRKVKBOWSKKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)COS(=O)(=O)NC

Origin of Product

United States

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